Hsd17B13-IN-67 -

Hsd17B13-IN-67

Catalog Number: EVT-15272316
CAS Number:
Molecular Formula: C25H19F7N2O6S
Molecular Weight: 608.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Hsd17B13-IN-67 is derived from the exploration of genetic variants associated with liver diseases, specifically focusing on the HSD17B13 gene. This gene encodes an enzyme that is implicated in lipid droplet metabolism within the liver. The compound has been classified based on its chemical structure, which includes elements such as fluorine, nitrogen, oxygen, and sulfur. Its chemical formula is C25H19F7N2O6SC_{25}H_{19}F_{7}N_{2}O_{6}S .

Synthesis Analysis

Methods and Technical Details

The synthesis of Hsd17B13-IN-67 involves several chemical reactions that typically include:

  1. Starting Materials: The synthesis begins with commercially available precursors that contain the necessary functional groups.
  2. Reagents: Various reagents are employed to facilitate reactions such as alkylation, acylation, and halogenation.
  3. Reaction Conditions: Specific temperature and pressure conditions are maintained to optimize yield and purity.
  4. Purification: Post-synthesis, the compound undergoes purification processes like chromatography to isolate Hsd17B13-IN-67 from by-products.

Technical details regarding the exact synthetic pathway are often proprietary but generally involve multi-step organic synthesis techniques.

Molecular Structure Analysis

Structure and Data

The molecular structure of Hsd17B13-IN-67 can be represented as follows:

  • Chemical Formula: C25H19F7N2O6SC_{25}H_{19}F_{7}N_{2}O_{6}S
  • Molecular Weight: Approximately 561.48 g/mol
  • Structural Features:
    • Presence of a sulfonic group
    • Multiple fluorinated carbon chains
    • Nitrogen-containing heterocycles

The detailed structural analysis reveals that Hsd17B13-IN-67 exhibits a complex arrangement conducive to binding with the target enzyme .

Chemical Reactions Analysis

Reactions and Technical Details

Hsd17B13-IN-67 primarily functions through competitive inhibition of the hydroxysteroid 17-beta dehydrogenase 13 enzyme. The reactions it participates in include:

  1. Inhibition Mechanism: The compound binds to the active site of the enzyme, preventing substrate access.
  2. Substrate Interaction: It may alter the kinetics of steroid metabolism by affecting substrate conversion rates.

Technical details regarding these interactions often involve kinetic studies using assays to determine inhibition constants (Ki) and other relevant parameters.

Mechanism of Action

Process and Data

The mechanism of action for Hsd17B13-IN-67 involves:

  1. Enzyme Binding: The compound binds selectively to hydroxysteroid 17-beta dehydrogenase 13, inhibiting its activity.
  2. Impact on Lipid Metabolism: By inhibiting this enzyme, Hsd17B13-IN-67 reduces the conversion of specific steroids, which can lead to decreased lipid accumulation in hepatocytes.
  3. Clinical Implications: This mechanism suggests potential benefits in treating conditions like nonalcoholic fatty liver disease by mitigating lipid-induced liver damage .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Hsd17B13-IN-67 exhibits several notable physical and chemical properties:

  • Appearance: Typically appears as a crystalline solid.
  • Solubility: Soluble in organic solvents; limited solubility in water.
  • Stability: Stable under standard laboratory conditions but sensitive to extreme pH levels.

Relevant data regarding these properties are critical for formulation development in pharmaceutical applications .

Applications

Scientific Uses

Hsd17B13-IN-67 is primarily investigated for its potential applications in:

  1. Chronic Liver Disease Treatment: As an inhibitor of hydroxysteroid 17-beta dehydrogenase 13, it may reduce liver inflammation and fibrosis associated with conditions like nonalcoholic steatohepatitis.
  2. Research Tool: It serves as a valuable tool for studying lipid metabolism pathways and their implications in liver health.
  3. Drug Development: Ongoing research aims to further characterize its efficacy and safety profile for potential therapeutic use in clinical settings .
Introduction to HSD17B13 as a Therapeutic Target in Metabolic Liver Disease

Role of HSD17B13 in Hepatic Lipid Metabolism and NAFLD/NASH Pathogenesis

HSD17B13 (17β-hydroxysteroid dehydrogenase 13) is a liver-specific, lipid droplet (LD)-associated protein that functions as a retinol dehydrogenase (RDH) with critical roles in hepatic lipid metabolism. It catalyzes the oxidation of retinol to retinaldehyde, influencing retinoid homeostasis and lipid storage dynamics within hepatocytes [7] [10]. In non-alcoholic fatty liver disease (NAFLD) and its progressive form, non-alcoholic steatohepatitis (NASH), HSD17B13 expression is markedly upregulated, correlating with increased hepatic lipid accumulation, inflammation, and fibrosis [2] [7]. Mechanistically, HSD17B13 promotes lipid droplet biogenesis by facilitating the interaction between adipose triglyceride lipase (ATGL) and its coactivator CGI-58, thereby enhancing lipolysis and subsequent LD expansion [10]. Proteomic studies confirm its enrichment in human steatotic livers, positioning it as a key driver of NAFLD pathogenesis [7] [10].

Mechanistic Rationale for Targeting HSD17B13 in Chronic Liver Disease

The therapeutic inhibition of HSD17B13 is grounded in robust genetic evidence. Loss-of-function variants (e.g., rs72613567:TA) reduce HSD17B13 activity by 80–90%, conferring protection against advanced liver disease across etiologies [3] [8] [9]. Carriers of these variants exhibit:

  • 40–50% lower risk of progression from steatosis to NASH [4]
  • 32–64% reduced incidence of hepatocellular carcinoma (HCC) in alcoholic liver disease (ALD) and NAFLD [8] [9]
  • Improved histology (reduced ballooning, Mallory-Denk bodies) independent of steatosis grade [7]This protection stems from attenuated retinol metabolism, decreased pro-fibrogenic lipid mediators, and reduced activation of hepatic stellate cells [7] [9].

Overview of Loss-of-Function Variants and Their Protective Effects

Several human HSD17B13 variants disrupt protein function through distinct mechanisms:

Table 1: Clinically Significant HSD17B13 Loss-of-Function Variants

VariantTypeFunctional ConsequenceProtective Association
rs72613567 (TA)Splice-siteTruncated, unstable protein (P274del)Reduced NASH, fibrosis, HCC across etiologies
rs62305723Missense (P260S)Impaired catalytic activityDecreased ballooning and inflammation
rs143404524FrameshiftPremature stop codon (A192LfsTERM)Lower ALT/AST, slower fibrosis progression

These variants demonstrate allele frequency heterogeneity (e.g., rs72613567:TA minor allele frequency: 5% in African, 34% in East Asian populations) [4] [9]. Their protective effects are amplified in high-risk groups, such as PNPLA3 rs738409 G-allele carriers [9].

Properties

Product Name

Hsd17B13-IN-67

IUPAC Name

2-fluoro-5-methoxy-4-[[2-[2-(trifluoromethyl)-4-[4-(trifluoromethyl)cyclohexen-1-yl]phenyl]-1,3-oxazol-4-yl]sulfonylamino]benzoic acid

Molecular Formula

C25H19F7N2O6S

Molecular Weight

608.5 g/mol

InChI

InChI=1S/C25H19F7N2O6S/c1-39-20-9-16(23(35)36)18(26)10-19(20)34-41(37,38)21-11-40-22(33-21)15-7-4-13(8-17(15)25(30,31)32)12-2-5-14(6-3-12)24(27,28)29/h2,4,7-11,14,34H,3,5-6H2,1H3,(H,35,36)

InChI Key

QWCINCGFTRJKMJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)O)F)NS(=O)(=O)C2=COC(=N2)C3=C(C=C(C=C3)C4=CCC(CC4)C(F)(F)F)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.